BenchChemオンラインストアへようこそ!

2-Methyl-benzo[e]perimidin-7-one

Photodynamic Therapy Triplet State Photochemistry Laser Flash Photolysis

2-Methyl-benzo[e]perimidin-7-one (2-Me-3-AOIA, CAS 92792-18-2) is a nitrogen-containing heterocyclic compound belonging to the oxoisoaporphine/azaoxoisoaporphine class, with a molecular formula of C₁₆H₁₀N₂O and a monoisotopic mass of 246.08 Da. This compound serves as a core scaffold in the perimidinone family, which has been investigated for photodynamic therapy, monoamine oxidase inhibition, and antineoplastic drug design.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
Cat. No. B5621467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-benzo[e]perimidin-7-one
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
InChIInChI=1S/C16H10N2O/c1-9-17-13-8-4-7-12-14(13)15(18-9)10-5-2-3-6-11(10)16(12)19/h2-8H,1H3
InChIKeyQHBYWLGUAWZSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-benzo[e]perimidin-7-one: A Perimidinone Scaffold for Differentiated Photochemical and Medicinal Chemistry Applications


2-Methyl-benzo[e]perimidin-7-one (2-Me-3-AOIA, CAS 92792-18-2) is a nitrogen-containing heterocyclic compound belonging to the oxoisoaporphine/azaoxoisoaporphine class, with a molecular formula of C₁₆H₁₀N₂O and a monoisotopic mass of 246.08 Da . This compound serves as a core scaffold in the perimidinone family, which has been investigated for photodynamic therapy, monoamine oxidase inhibition, and antineoplastic drug design [1][2]. Unlike simple perimidines, the 2-methyl substitution on the benzo[e]perimidin-7-one framework imparts specific photophysical properties that differentiate it from its unsubstituted parent compound, 7H-benzo[e]perimidin-7-one, making it a compound of interest for applications where triplet excited state behavior is critical.

Why 2-Methyl-benzo[e]perimidin-7-one Cannot Be Replaced by Unsubstituted 7H-benzo[e]perimidin-7-one in Photochemical Applications


Although 2-Methyl-benzo[e]perimidin-7-one and its parent compound 7H-benzo[e]perimidin-7-one share the same azaoxoisoaporphine core, the introduction of the methyl group at the 2-position modifies the photophysical properties of the molecule in a quantifiable manner. Direct laser flash photolysis measurements reveal that the methyl substitution extends the triplet excited state lifetime from 20 µs to 27 µs—a 35% increase that can directly impact the efficiency of triplet-mediated energy transfer processes such as singlet oxygen generation in photodynamic therapy [1]. Substituting the parent compound for the methyl derivative would therefore reduce the time window available for bimolecular quenching reactions, potentially compromising the efficacy of photochemical protocols that rely on triplet state reactivity. Furthermore, the methyl group alters the steric and electronic environment at the reactive N1 and O-atom positions, which has been shown to influence the regioselectivity of hydrogen-atom transfer in photoreduction reactions [1].

Quantitative Differentiation Guide: 2-Methyl-benzo[e]perimidin-7-one vs. Closest Analogs


Triplet Excited State Lifetime: 2-Methyl-benzo[e]perimidin-7-one vs. 7H-benzo[e]perimidin-7-one

In a direct head-to-head laser flash photolysis study conducted in deaerated neat acetonitrile, the triplet excited state of 2-Methyl-benzo[e]perimidin-7-one (2-Me-3-AOIA, A2) exhibited a lifetime of 27 µs, compared to 20 µs for its unsubstituted analog 7H-benzo[e]perimidin-7-one (3-AOIA, A1). Both compounds share a strong triplet absorption band with λ_max = 440 nm. The 35% longer triplet lifetime of the 2-methyl derivative provides a greater temporal window for diffusional encounters with molecular oxygen or other triplet quenchers, a critical parameter for photosensitizer efficacy in photodynamic therapy (PDT) where singlet oxygen quantum yield is directly dependent on the triplet state lifetime in oxygenated environments [1].

Photodynamic Therapy Triplet State Photochemistry Laser Flash Photolysis

Radical Cation Spectral Signature: Differentiating Azaoxoisoaporphines from Dihydrooxoisoaporphine Scaffolds

Radical cations derived from 2-Methyl-benzo[e]perimidin-7-one, generated via thermal electron transfer with tetracyanoethylene (TCNE) or radiolytically in argon-saturated 1,2-dichloroethane, exhibit a characteristic intense absorption band at λ_max = 400–410 nm and are insensitive to oxygen. This spectral signature is shared with the unsubstituted 7H-benzo[e]perimidin-7-one and other oxoisoaporphines, but clearly distinguishes these azaoxoisoaporphines from 2,3-dihydrooxoisoaporphines, whose radical cations absorb at λ_max = 290–295 nm [1]. The pseudo-first-order formation rate constants for the radical cations of this class range from 2.1 × 10⁵ to 1.5 × 10⁶ s⁻¹ (at 10⁻⁴ M substrate), and they decay with first-order rate constants between 2.3 × 10⁴ and 5.1 × 10⁴ s⁻¹, demonstrating kinetic stability suitable for time-resolved spectroscopic monitoring [1]. While individual rate constants specific to the 2-methyl derivative are not separately reported, the compound falls within this class-level kinetic profile.

Electron Transfer Radical Cation Spectroscopy Pulse Radiolysis

Absence of Free Radical Stimulation: Benzoperimidine Scaffolds vs. Anthracenedione Antitumor Agents

In a study designed to develop chromophore-modified anthracenediones with reduced cardiotoxicity, benzoperimidine derivatives (including the 7H-benzo[e]perimidin-7-one scaffold from which 2-Methyl-benzo[e]perimidin-7-one is derived) were evaluated for their capacity to stimulate free radical formation via NADH dehydrogenase. Unlike the clinical anthracenedione antitumor agents mitoxantrone and ametantrone, which are known to generate cardiotoxic free radicals through redox cycling, benzoperimidines did not stimulate free radical formation, a finding attributed to their poor substrate properties for NADH dehydrogenase [1]. While this is a class-level observation that has not been specifically verified for the 2-methyl derivative in published assays, it establishes the benzoperimidine core as a medicinally attractive scaffold for antitumor design because it retains equipotent in vitro cytotoxicity against murine L1210 leukemia cells (equipotent with ametantrone) while exhibiting diminished peroxidation activity in mechanistic assays [1]. In vivo activity was confirmed against P388 leukemia with %T/C values of 130–255 [1].

Cardiotoxicity Mitigation Free Radical Generation Antineoplastic Drug Design

Monoamine Oxidase Isoform Selectivity: Perimidinone Scaffold Enables 10-Fold MAO-A Selectivity

A series of 7H-benzo[e]perimidin-7-one derivatives were evaluated as reversible inhibitors of human monoamine oxidase (MAO) isoforms with inhibitory constants (Kᵢ) ranging from 2 to 20 µM [1]. Within this series, compound 12 achieved a 10-fold selectivity for MAO-A over MAO-B, representing the most selective and potent MAO-A inhibitor among perimidinones tested [1]. Although 2-Methyl-benzo[e]perimidin-7-one itself was not among the specifically reported compounds in this study, it serves as a versatile synthetic precursor for introducing aminoalkyl substituents at the 6-position, which is the key structural determinant of isoform selectivity according to molecular docking simulations [1]. The selectivity is governed by the presence of heteroatoms and electron-donating/withdrawing groups on the perimidinone framework, making the 2-methyl substitution a tunable electronic parameter for modulating inhibitor–receptor interactions [1].

MAO Inhibition Depression Neurochemistry

Optimal Application Scenarios for 2-Methyl-benzo[e]perimidin-7-one Based on Differentiated Evidence


Photodynamic Therapy Photosensitizer Development: Leveraging Extended Triplet Lifetime

The 35% longer triplet excited state lifetime of 2-Methyl-benzo[e]perimidin-7-one (27 µs) relative to its unsubstituted analog (20 µs) makes it a preferred scaffold for designing next-generation photosensitizers for photodynamic therapy (PDT). In PDT, singlet oxygen (¹O₂) generation occurs via energy transfer from the photosensitizer's triplet state to ground-state molecular oxygen; a longer triplet lifetime increases the probability of this diffusional encounter, potentially raising the ¹O₂ quantum yield [1]. Research groups developing PDT agents for oncology or antimicrobial applications should prioritize this compound over 7H-benzo[e]perimidin-7-one when maximizing triplet-mediated phototoxicity is a design objective [1].

Mechanistic Probe for Electron-Transfer Studies: Radical Cation Visible-Region Absorption

The radical cation of 2-Methyl-benzo[e]perimidin-7-one absorbs in the visible region (λ_max = 400–410 nm) and is insensitive to oxygen, providing a clean spectroscopic handle for monitoring electron-transfer processes without interference from oxygen quenching or UV-absorbing biological chromophores [2]. This property is not shared by 2,3-dihydrooxoisoaporphines, whose radical cations absorb in the UV (290–295 nm), making the azaoxoisoaporphine scaffold uniquely suited for transient absorption studies in complex matrices such as cellular lysates or tissue homogenates [2]. Researchers designing time-resolved spectroscopic experiments to study electron-transfer mechanisms in biological systems should select this compound class for its spectral window of detection.

Antitumor Lead Optimization with Reduced Cardiotoxicity Risk: Benzoperimidine Scaffold Advantage

Derivatives of the 7H-benzo[e]perimidin-7-one scaffold, of which 2-Methyl-benzo[e]perimidin-7-one is the 2-methyl-substituted variant, exhibit in vitro antileukemic activity equipotent to ametantrone but without the free radical–generating capacity that underlies the cardiotoxicity of clinical anthracenediones [3]. Medicinal chemistry teams pursuing anthracenedione-like antitumor potency with an improved cardiac safety profile should use 2-Methyl-benzo[e]perimidin-7-one as a key intermediate for synthesizing 6-aminoalkyl-substituted benzoperimidines, guided by SAR from the Stefańska et al. series [3].

MAO-A Selective Inhibitor Design: Tunable Scaffold for CNS Drug Discovery

The perimidinone framework, exemplified by 2-Methyl-benzo[e]perimidin-7-one, has been validated as a reversible MAO inhibitor scaffold with the capacity to achieve 10-fold selectivity for the MAO-A isoform through appropriate substitution at the 6-position [4]. For neuroscience drug discovery programs targeting depression and anxiety disorders, this compound offers a synthetically accessible entry point for generating focused libraries of MAO-A–selective inhibitors, with the 2-methyl group providing a tunable electronic parameter to modulate inhibitor–enzyme interactions as demonstrated by molecular docking studies [4].

Quote Request

Request a Quote for 2-Methyl-benzo[e]perimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.